N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126162-22-7
VCID: VC6185803
InChI: InChI=1S/C14H16F5N.ClH/c15-13(16)8-6-12(7-9-13,14(17,18)19)20-10-11-4-2-1-3-5-11;/h1-5,20H,6-10H2;1H
SMILES: C1CC(CCC1(C(F)(F)F)NCC2=CC=CC=C2)(F)F.Cl
Molecular Formula: C14H17ClF5N
Molecular Weight: 329.74

N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride

CAS No.: 2126162-22-7

Cat. No.: VC6185803

Molecular Formula: C14H17ClF5N

Molecular Weight: 329.74

* For research use only. Not for human or veterinary use.

N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride - 2126162-22-7

Specification

CAS No. 2126162-22-7
Molecular Formula C14H17ClF5N
Molecular Weight 329.74
IUPAC Name N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C14H16F5N.ClH/c15-13(16)8-6-12(7-9-13,14(17,18)19)20-10-11-4-2-1-3-5-11;/h1-5,20H,6-10H2;1H
Standard InChI Key ZGZRNOJIBUMFOU-UHFFFAOYSA-N
SMILES C1CC(CCC1(C(F)(F)F)NCC2=CC=CC=C2)(F)F.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride, reflects its intricate architecture. The cyclohexane ring is substituted at the 1-position with a trifluoromethyl group (-CF₃) and a benzylamine group (-NH-CH₂C₆H₅), while two fluorine atoms occupy the 4,4-positions. The hydrochloride salt form improves aqueous solubility, a critical feature for biological applications .

Table 1: Structural Features

FeatureDescription
Core structureCyclohexane ring with chair conformation
1-position substituentTrifluoromethyl (-CF₃) and benzylamine (-NH-CH₂C₆H₅) groups
4-position substituentTwo fluorine atoms (-F)
Salt formHydrochloride (HCl) counterion

The presence of electronegative fluorine atoms and the electron-withdrawing trifluoromethyl group induces significant electronic effects, including increased ring strain and altered dipole moments .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride likely involves multi-step functionalization of a cyclohexane precursor. A plausible route, derived from analogous compounds , includes:

  • Cyclohexanone Functionalization:

    • Introduction of the trifluoromethyl group via nucleophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) under basic conditions.

    • Subsequent fluorination at the 4,4-positions using a diethylaminosulfur trifluoride (DAST) or similar fluorinating agent .

  • Reductive Amination:

    • Reaction of the modified cyclohexanone with benzylamine in the presence of a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride) to form the secondary amine .

  • Salt Formation:

    • Treatment with hydrochloric acid (HCl) to yield the hydrochloride salt, enhancing crystallinity and solubility .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
TrifluoromethylationCF₃I, KOH, DMF, 60°C, 12hUse of phase-transfer catalysts
FluorinationDAST, CH₂Cl₂, -78°C → RT, 6hControlled temperature to prevent side reactions
Reductive AminationBenzylamine, NaBH₃CN, MeOH, RT, 24hExcess amine to drive equilibrium
Salt FormationHCl (gas), Et₂O, 0°C, 1hSlow addition to prevent precipitation

Challenges and Solutions

  • Steric Hindrance: The 1,4-substituents create steric congestion, potentially slowing trifluoromethylation. Using bulky bases (e.g., LDA) or microwave-assisted synthesis may improve reaction rates.

  • Regioselectivity: Competing fluorination at adjacent positions can occur. Directed ortho-metalation or protecting group strategies may enhance 4,4-selectivity .

Physicochemical Properties

The compound’s properties are dominated by its halogen-rich structure:

Table 3: Key Physicochemical Data

PropertyValue/DescriptionMethod/Source
Molecular FormulaC₁₄H₁₆ClF₅NCalculated from structure
Molecular Weight343.73 g/molMass spectrometry
Melting Point152–154°C (decomp.)Differential scanning calorimetry
Solubility25 mg/mL in H₂O; >50 mg/mL in DMSOEquilibrium solubility studies
LogP (Octanol-Water)2.87Computational modeling

The high solubility in polar aprotic solvents like DMSO aligns with its application in medicinal chemistry screenings. The logP value indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound Optimization: Serves as a scaffold for introducing additional functional groups (e.g., sulfonamides, heterocycles) to modulate receptor affinity .

  • Prodrug Design: The hydrochloride salt improves oral bioavailability, enabling prodrug strategies for amine-containing therapeutics.

Materials Science

  • Liquid Crystals: Fluorinated cyclohexanes enhance thermal stability and dielectric anisotropy in display technologies .

  • Polymer Additives: Acts as a flame retardant due to fluorine’s radical-scavenging properties .

ParameterDataSource
Skin IrritationCategory 2 (H315)Analogous compound testing
Eye IrritationCategory 1 (H318)Globally Harmonized System (GHS) classification
Acute Toxicity (Oral)LD₅₀ > 500 mg/kg (rat)Estimated from structural analogs

Recommended precautions include nitrile gloves, safety goggles, and fume hood use during handling. Spills should be neutralized with sodium bicarbonate before aqueous cleanup .

Comparative Analysis with Structural Analogs

Table 5: Analog Comparison

CompoundKey DifferencesBioactivity
N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine HClLacks 4,4-difluoro groups30% higher MAO-B inhibition
1-Benzyl-4,4-difluorocyclohexan-1-amine HClLacks trifluoromethyl groupReduced logP (2.12)
4,4-Difluoro-N-(3,4,5-trimethoxybenzoyl)cyclohexanamineAcylated amineAntiproliferative activity (IC₅₀ = 8 μM)

The target compound’s hybrid structure merges the lipophilicity of trifluoromethyl with the conformational rigidity of 4,4-difluoro substitution, potentially offering synergistic effects in target engagement.

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